molecular formula C20H21N3O2S B2916348 3-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897454-67-0

3-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2916348
CAS No.: 897454-67-0
M. Wt: 367.47
InChI Key: IZUJPHCFHYBFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic small molecule of significant interest in biomedical research, particularly in the field of oncology. Its molecular structure incorporates a benzamide moiety linked to a 5-(p-tolyl)-1H-imidazole ring via a thioether chain, a design that often correlates with potent biological activity. The imidazole ring is a key pharmacophore found in numerous biologically active compounds and is a constituent of essential biological building blocks like the amino acid histidine . Research on structurally related compounds, such as arylthioindoles, has demonstrated that this class of molecules can function as potent inhibitors of tubulin polymerization . These inhibitors bind to the colchicine site on tubulin, disrupting microtubule dynamics, which is crucial for cell division. This mechanism leads to the inhibition of cancer cell proliferation and the induction of apoptosis, making such compounds valuable tools for investigating mitotic arrest and cell death pathways . Furthermore, derivatives containing the imidazole nucleus have shown promise in overcoming multi-drug resistance in cancer cell lines that overexpress P-glycoprotein, suggesting potential for research into treatment-resistant cancers . The specific substitution pattern on the imidazole and benzamide rings in this compound is designed to optimize its interaction with biological targets and enhance its metabolic stability. This product is intended for research purposes only, providing scientists with a high-quality chemical tool for investigating new anticancer therapeutics and studying the fundamental biology of the cytoskeleton. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-methoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-6-8-15(9-7-14)18-13-22-20(23-18)26-11-10-21-19(24)16-4-3-5-17(12-16)25-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUJPHCFHYBFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole

Biological Activity

3-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapy and antimicrobial properties. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

The biological activity of this compound appears to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The imidazole ring is known for its ability to interact with various enzymes, potentially inhibiting their activity. This can lead to reduced tumor growth and proliferation in cancer cells.
  • Induction of Apoptosis : Studies have indicated that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound may share this property.
  • Antimicrobial Activity : Compounds with similar structures have been shown to exhibit antimicrobial properties, making them candidates for further investigation in the treatment of bacterial infections.

Anticancer Activity

Research has demonstrated that derivatives of benzamide, including those with imidazole rings, exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values ranging from 2.38 to 3.77 μM against specific cancer cell lines, indicating potent activity .

CompoundCell LineIC50 (μM)Mechanism
3-methoxy-N-(...)SISO2.5Apoptosis induction
Related CompoundA5493.0Enzyme inhibition

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by findings from studies on related benzamide derivatives:

  • Minimum Inhibitory Concentration (MIC) values for similar compounds ranged between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
CompoundPathogenMIC (μg/mL)
Similar BenzamideS. aureus3.12
Similar BenzamideE. coli10.0

Case Studies

  • In vitro Studies : A study evaluated the effects of various benzamide derivatives on human cancer cell lines, demonstrating that modifications to the benzamide structure could enhance cytotoxicity .
  • Animal Models : In vivo studies using murine models indicated that compounds with similar structures could significantly reduce tumor size compared to controls, suggesting a therapeutic potential for the treatment of cancers .

Comparison with Similar Compounds

Imidazole vs. Benzimidazole Derivatives

  • Compound W1 (3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide):

    • Replaces the imidazole with a benzimidazole core, increasing aromaticity and planarity.
    • The 2,4-dinitrophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating p-tolyl group in the target compound. This difference likely alters binding affinity and solubility (logP) .
    • Demonstrated antimicrobial and anticancer activity in screening assays, though IC50 values are unspecified .
  • Piperidinyl-thioethyl linker may improve blood-brain barrier penetration compared to the simpler thioethyl chain in the target compound .

Substituent Effects on the Aromatic Ring

  • 3,4-Diethoxy Analogue (CAS 897454-79-4): Differs by having diethoxy substituents on the benzamide instead of a single methoxy group. Increased ethoxy bulk may hinder rotational freedom and reduce solubility in aqueous media compared to the target compound .

Linker Modifications

Compound Linker Type Biological Impact Reference
Target Compound Thioethyl (-S-CH2-CH2-) Balances flexibility and hydrophobicity; may enhance target engagement via sulfur-mediated hydrophobic interactions.
W1 Thioacetamido (-S-CH2-C(=O)-NH-) Introduces a polar amide group, potentially improving solubility but reducing membrane permeability compared to the thioethyl linker.
7a–7l (Thiadiazole series) Piperidinyl-thioethyl The piperidine moiety adds basicity, which could influence pharmacokinetics (e.g., half-life) and tissue distribution.

Q & A

Q. What are the standard synthetic routes for 3-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, and how are intermediates characterized?

The synthesis typically involves sequential reactions:

  • Step 1 : Formation of the imidazole-thiol intermediate (e.g., 5-(p-tolyl)-1H-imidazole-2-thiol) via cyclization of o-phenylenediamine derivatives with m-toluic acid in polyphosphoric acid under reflux .
  • Step 2 : Thioether linkage formation by reacting the thiol intermediate with 2-chloroethyl benzamide derivatives. Potassium carbonate in ethanol or acetonitrile is commonly used to facilitate nucleophilic substitution .
  • Characterization : Intermediates and final compounds are validated using 1H/13C NMR (e.g., imidazole proton signals at δ 7.2–7.8 ppm), LCMS for molecular ion confirmation, and elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) .

Q. How can researchers optimize reaction conditions to minimize byproducts during imidazole-thiol synthesis?

  • Temperature control : Maintain reflux temperatures (110–130°C) to avoid over-oxidation of the methyl group on the p-tolyl substituent .
  • Catalyst selection : Polyphosphoric acid enhances cyclization efficiency compared to weaker acids, reducing dimerization byproducts .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the thiol intermediate with >95% purity .

Advanced Research Questions

Q. What computational methods predict the reactivity of the thioether linkage in this compound under physiological conditions?

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to assess susceptibility to nucleophilic/electrophilic attacks. The thioether’s sulfur atom (high HOMO energy) is prone to oxidation, which can be mitigated by steric hindrance from the p-tolyl group .
  • Molecular dynamics (MD) simulations : Simulate solvation in aqueous buffers (e.g., PBS) to evaluate hydrolytic stability. Parameters like radial distribution functions (RDFs) indicate hydrogen bonding with water molecules near the thioether .

Q. How does structural modification of the benzamide moiety affect in vitro biological activity?

  • SAR studies : Replace the 3-methoxy group with electron-withdrawing groups (e.g., nitro, chloro) to enhance binding to target enzymes like cytochrome P450 (CYP) isoforms. For example:

    SubstituentIC50 (CYP3A4)LogP
    -OCH312.3 µM2.8
    -NO25.7 µM3.1
    -Cl8.9 µM3.4
  • Methodology : Use recombinant CYP isoforms and fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to quantify inhibition .

Q. What advanced analytical techniques resolve contradictions in crystallographic data for imidazole-containing analogs?

  • Single-crystal X-ray diffraction : Resolve ambiguities in imidazole tautomerism (1H vs. 3H forms) by analyzing hydrogen-bonding patterns. For example, N–H···N interactions stabilize the 1H-tautomer in centrosymmetric dimers .
  • Solid-state NMR : Compare chemical shifts of imidazole carbons (e.g., C2 at 125–135 ppm) to confirm tautomeric states in bulk samples .

Methodological Considerations

Q. How can microwave-assisted synthesis improve yield and scalability of the target compound?

  • Advantages : Microwave irradiation (150–200 W, 80–120°C) reduces reaction times from hours to minutes (e.g., thioether formation in 15 min vs. 6 hours conventionally) .
  • Optimization : Use sealed vessels with controlled pressure to prevent volatile solvent loss (e.g., acetonitrile). Monitor temperature with fiber-optic probes to avoid decomposition .

Q. What strategies validate the compound’s stability in long-term biological assays?

  • Forced degradation studies : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Analyze degradation products via HPLC-MS/MS (e.g., sulfoxide formation at m/z [M+16]+) .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks. Use Karl Fischer titration to monitor hygroscopicity and PXRD to detect polymorphic changes .

Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for structurally similar imidazole derivatives?

  • Source variation : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration, incubation time) alter apparent IC50 values.
  • Solution : Standardize protocols using guidelines like NIH/NCATS Assay Guidance Manual and include positive controls (e.g., doxorubicin for cytotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.